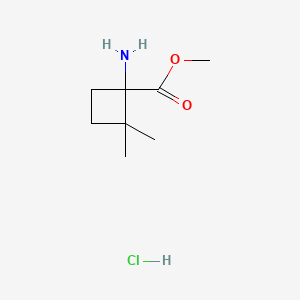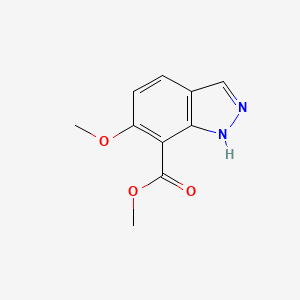![molecular formula C12H19Cl2N3O B6610398 (2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride CAS No. 2763755-35-5](/img/structure/B6610398.png)
(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride, or 6-MIPDMHCl for short, is an organic compound with a variety of uses in scientific research. It is a monoamine oxidase inhibitor, meaning that it can inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. 6-MIPDMHCl is an important tool for scientists studying the effects of monoamine oxidase inhibitors on the body, and has been used in a variety of studies.
科学的研究の応用
6-MIPDMHCl has been used in various scientific research applications. It has been used as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. It has also been used in studies of the effects of monoamine oxidase inhibitors on the body, such as studies of depression, anxiety, and Parkinson's disease. Additionally, 6-MIPDMHCl has been used in studies of the effects of monoamine oxidase inhibitors on neurodegenerative diseases, such as Alzheimer's and Huntington's disease.
作用機序
6-MIPDMHCl acts as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the body. Monoamine oxidase enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of these enzymes, 6-MIPDMHCl can increase the levels of these neurotransmitters in the body, which can have a variety of effects, depending on the neurotransmitter in question.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MIPDMHCl are largely dependent on the neurotransmitter in question. For example, the increase in serotonin caused by 6-MIPDMHCl is thought to be responsible for the antidepressant effects of monoamine oxidase inhibitors. Similarly, the increase in dopamine caused by 6-MIPDMHCl is thought to be responsible for the anti-Parkinson's effects of monoamine oxidase inhibitors. Additionally, 6-MIPDMHCl has been shown to have neuroprotective effects, which may be due to its ability to increase the levels of certain neurotransmitters in the body.
実験室実験の利点と制限
One of the advantages of using 6-MIPDMHCl in lab experiments is that it is relatively easy to synthesize in the laboratory. Additionally, it has been widely studied and is well understood, making it a good choice for experiments involving monoamine oxidase inhibitors. However, there are some limitations to using 6-MIPDMHCl in lab experiments. For example, it is not always easy to control the exact concentration of 6-MIPDMHCl in the experiment, and it can be difficult to determine the exact effects of 6-MIPDMHCl on the body.
将来の方向性
There are a number of potential future directions for research involving 6-MIPDMHCl. For example, further research could be done to investigate the effects of 6-MIPDMHCl on neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further research could be done to investigate the effects of 6-MIPDMHCl on other disorders, such as depression, anxiety, and addiction. Additionally, further research could be done to investigate the potential therapeutic benefits of 6-MIPDMHCl, such as its ability to increase the levels of certain neurotransmitters in the body. Finally, further research could be done to investigate the potential toxic effects of 6-MIPDMHCl, such as its ability to inhibit the activity of certain enzymes.
合成法
6-MIPDMHCl can be synthesized in the laboratory through a multi-step process, beginning with the reaction of 6-methoxyimidazo[1,5-a]pyridine-3-carboxylic acid with dimethylamine. This reaction is then followed by the addition of hydrochloric acid, which yields the desired product, 6-MIPDMHCl.
特性
IUPAC Name |
2-(6-methoxyimidazo[1,5-a]pyridin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-14(2)7-6-12-13-8-10-4-5-11(16-3)9-15(10)12;;/h4-5,8-9H,6-7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHATXGDEKZYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NC=C2N1C=C(C=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)

![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)

![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)


![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)

